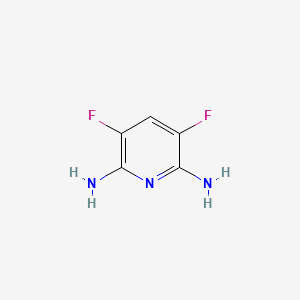

2,6-Diamino-3,5-difluoropyridine

描述

Significance of Fluorinated Heterocycles in Contemporary Chemical and Pharmaceutical Research

Heterocyclic compounds, ring structures containing at least one atom other than carbon, are ubiquitous in nature and form the backbone of many essential biological molecules and synthetic drugs. nih.govnumberanalytics.com It is estimated that approximately 85% of all bioactive compounds feature a heterocyclic moiety. nih.gov The introduction of fluorine, the most electronegative element, into these structures can dramatically alter their properties.

The strategic placement of fluorine atoms can lead to:

Modulation of Physicochemical Properties: Fluorine can influence a molecule's lipophilicity, which affects its ability to cross cell membranes and interact with biological targets. nih.govtandfonline.com It can also alter the acidity or basicity (pKa) of nearby functional groups, thereby improving bioavailability and receptor binding affinity. nih.govresearchgate.net

Improved Biological Activity: The unique electronic properties of fluorine can enhance the binding of a molecule to its target protein, leading to increased potency. researchgate.net In some cases, fluorine acts as a bioisostere for a hydrogen atom, fitting into receptor pockets while blocking sites susceptible to metabolic attack. mdpi.comresearchgate.net

The impact of fluorination is evident in the pharmaceutical market, where approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com This includes a significant number of blockbuster drugs. tandfonline.com The success of fluorinated heterocycles has spurred further research into developing new and efficient methods for their synthesis. bohrium.com

Overview of 2,6-Diamino-3,5-difluoropyridine in Synthetic and Applied Contexts

This compound is a fluorinated heterocyclic compound that has garnered attention as a valuable intermediate in various synthetic applications. guidechem.com Its structure, featuring a pyridine (B92270) ring substituted with two amino groups and two fluorine atoms, confers a unique combination of nucleophilic and electron-withdrawing properties.

This compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of pharmaceuticals. Derivatives of this compound have shown promise in the development of antimicrobial and anticancer agents. For instance, it is a key precursor in the synthesis of certain fluoroquinolone antibiotics. The fluorine atoms in the molecule are instrumental in enhancing the biological activity of the resulting compounds.

Beyond its pharmaceutical applications, this compound also finds utility in materials science. The presence of fluorine can impart desirable properties such as thermal stability and chemical resistance to polymers and dyes derived from this compound.

The synthesis of this compound can be achieved through various methods, including the nitration, reduction, diazotization, and substitution of 2,6-diaminopyridine (B39239). google.com Another established route involves the hydrazine-mediated amination of fluoropyridine derivatives followed by catalytic hydrogenation.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-difluoropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIUCMRUMOAHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436387 | |

| Record name | 2,6-Diamino-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247069-27-8 | |

| Record name | 2,6-Diamino-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diamino-3,5-difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Diamino 3,5 Difluoropyridine

Established Synthetic Routes to 2,6-Diamino-3,5-difluoropyridine

Traditional approaches to the synthesis of this compound have relied on multi-step processes involving amination and reduction of appropriately substituted pyridine (B92270) precursors.

Hydrazine-Mediated Amination and Catalytic Hydrogenation of Fluoropyridine Derivatives

One established pathway to this compound involves a two-step sequence starting from a suitable fluorinated pyridine derivative. This method employs hydrazine (B178648) to introduce the amino functionalities, followed by a reduction step.

The general approach can be outlined as follows:

Hydrazine-Mediated Amination: A polyfluorinated or halo-fluorinated pyridine is reacted with hydrazine or its derivatives. This step typically proceeds via a nucleophilic aromatic substitution mechanism where hydrazine displaces a leaving group (e.g., a halogen) on the pyridine ring.

Catalytic Hydrogenation: The resulting hydrazinylpyridine intermediate is then subjected to catalytic hydrogenation. This reduction step cleaves the N-N bond of the hydrazine moiety, yielding the desired diamino product.

A patent describes a method for producing 2,3,5,6-tetrafluoropyridine, a potential precursor, by reacting pentafluoropyridine (B1199360) with zinc powder in an aqueous alkali metal hydroxide (B78521) solution. google.com This tetrafluoropyridine could then theoretically undergo amination. Another relevant synthesis involves the preparation of 2,3-diaminopyridine, where 2-amino-5-bromo-3-nitropyridine (B172296) is reduced using iron in ethanol (B145695) and water, followed by catalytic hydrogenation to remove the bromine. orgsyn.org While not directly for the target compound, this illustrates the principle of reduction and dehalogenation.

| Starting Material (Example) | Reagents | Intermediate | Final Product | Reference |

| 2,6-Dichloro-3,5-difluoropyridine | 1. Hydrazine hydrate (B1144303) 2. H₂, Pd/C | 2,6-Dihydrazinyl-3,5-difluoropyridine | This compound | google.com |

Direct Amination of Polyfluorinated Pyridines under High-Temperature and High-Pressure Conditions

Direct amination of highly fluorinated pyridines represents a more direct approach to introducing amino groups. This method typically requires forcing conditions to overcome the inherent stability of the C-F bond.

The reaction of pentafluoropyridine with various nucleophiles, including amines, has been studied. researchgate.netnih.govnih.gov These reactions often result in the substitution of the fluorine atom at the 4-position. For instance, reacting pentafluoropyridine with piperazine (B1678402) in acetonitrile (B52724) leads to the formation of 1,4-bis(perfluoropyridin-4-yl)piperazine. nih.gov While these examples demonstrate the feasibility of aminating polyfluorinated pyridines, achieving disubstitution at the 2 and 6 positions with primary amino groups to form this compound directly can be challenging and may require specific catalysts or conditions.

A Chinese patent details the synthesis of 2,6-diamino-pyridine via the Chichibabin reaction, where pyridine reacts with sodium amide at high temperatures (140-220 °C) in an organic solvent with a phase-transfer catalyst. google.com This method, while effective for non-fluorinated pyridines, highlights the use of high temperatures for amination. The direct amination of fluoropolymers like PTFE using lithium alkylamides also demonstrates that C-F bonds can be functionalized under specific, reactive conditions. mdpi.com

| Starting Material | Reagents | Conditions | Product | Reference |

| Pentafluoropyridine | Ammonia (B1221849) | High Temperature, High Pressure | Mixture of aminotetrafluoropyridines | google.com |

| 2,3,5,6-Tetrafluoropyridine | Aqueous Ammonia | High Temperature, High Pressure | 2-Amino-3,5,6-trifluoropyridine and other isomers | researchgate.net |

Lithium-Halogen Exchange Reactions and Subsequent Amination of Polyhalogenated Pyridines

Lithium-halogen exchange is a powerful tool for the functionalization of halogenated aromatic compounds, including pyridines. researchgate.netharvard.eduprinceton.eduresearchgate.net This method involves the reaction of a polyhalogenated pyridine with an organolithium reagent, typically at low temperatures, to generate a lithiated intermediate. This intermediate can then be quenched with an electrophilic aminating agent to introduce the amino group.

The regioselectivity of the lithium-halogen exchange is a critical factor and depends on the specific halogen atoms present and their positions on the pyridine ring. researchgate.net The rate of exchange generally follows the trend I > Br > Cl. princeton.edu This selectivity allows for the targeted functionalization of specific positions on the pyridine ring. For instance, in dihaloquinolines, the exchange often occurs preferentially at the C-4 position. researchgate.net

While direct amination of the lithiated intermediate is one possibility, the intermediate can also be used in subsequent reactions to build more complex molecules. A general scheme for this approach is:

Lithium-Halogen Exchange: A polyhalogenated pyridine (e.g., a dibromodifluoropyridine) is treated with an alkyllithium reagent (e.g., n-butyllithium) at low temperature to form a pyridyllithium species.

Amination: The organolithium intermediate is then reacted with an electrophilic amine source to install the amino group.

Advanced Synthetic Strategies for Regioselective Fluorination and Functionalization of Pyridine Rings

More recent synthetic strategies focus on the regioselective introduction of fluorine atoms and other functional groups onto the pyridine ring, offering greater control and efficiency.

Electrophilic Fluorination Approaches utilizing Fluorinating Reagents (e.g., Selectfluor®)

Electrophilic fluorination has emerged as a key method for the direct introduction of fluorine atoms into organic molecules. wikipedia.org Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose due to their stability and reactivity. wikipedia.org

The mechanism of electrophilic fluorination is still a subject of discussion, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.orgnih.govresearchgate.net The reaction of aryl Grignard and aryllithium reagents with N-fluoro-o-benzenedisulfonimide (NFOBS) suggests an SN2-type mechanism. wikipedia.org Conversely, other studies point towards an SET mechanism, particularly with reagents like Selectfluor®. nih.gov

The regioselectivity of the fluorination of substituted pyridines is influenced by the electronic nature of the substituents. acs.org For many 3-substituted pyridines, fluorination with AgF₂ occurs selectively at the 2-position. acs.org However, the presence of multiple substituents can lead to mixtures of isomers. The fluorination of functionalized aryl and heteroaryl magnesium reagents with N-fluorosulfonimide (NFSI) has also been reported as an effective method. researchgate.net

A catalytic, regioselective 1,4-fluorodifunctionalization of dienes has been developed using Selectfluor® in the presence of an aryl iodide catalyst, showcasing the versatility of this reagent in complex transformations. nih.gov

| Substrate (Example) | Fluorinating Reagent | Catalyst/Conditions | Product | Reference |

| 3-Substituted Pyridine | AgF₂ | Ambient Temperature | 2-Fluoro-3-substituted pyridine | acs.orgresearchgate.net |

| Aryl Magnesium Reagent | NFSI | CH₂Cl₂/perfluorodecalin | Aryl Fluoride (B91410) | researchgate.net |

| 1,3-Diene | Selectfluor® | p-TolI | 1,4-Difluoride | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) in Fluoropyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry for the synthesis of substituted pyridines. wikipedia.org This reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. wikipedia.orgsemanticscholar.org In the context of fluoropyridine synthesis, a common approach is the displacement of other halogens (like chlorine) by a fluoride ion source. Conversely, the high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, allowing for the introduction of other nucleophiles, including amines.

The efficiency of SNAr reactions on pyridines is highly dependent on the position of the leaving group and the presence of activating groups. nih.govacs.orgresearchgate.net The reaction of 2,6-difluoropyridine (B73466) with a carbohydrate-derived alcohol in the presence of KHMDS has been shown to proceed selectively to afford the mono-etherified product, which can then undergo a second SNAr reaction to produce a non-symmetrical bis-aryl ether. acs.org This highlights the potential for sequential and controlled functionalization of difluoropyridines.

The synthesis of 2-aminopyridine (B139424) derivatives through SNAr reactions on halo-nitro aromatic compounds has been explored using various energy sources, demonstrating the broad applicability of this reaction type. semanticscholar.org

| Substrate | Nucleophile | Conditions | Product | Reference |

| 2,6-Difluoropyridine | Carbohydrate alcohol | KHMDS, DMF | Mono-alkoxy-fluoropyridine | acs.org |

| 4-Chlorofuro[3,2-d]pyrimidine | Various amines | PEG-400, 120 °C | 4-Amino-furo[3,2-d]pyrimidine derivatives | nih.gov |

| 5-Fluoro-2-nitroaniline | Methanol, Phenol, Thiols | Various | Substituted nitroanilines | semanticscholar.org |

Photoredox-Mediated Coupling Methods for Fluoropyridine Assembly

The construction of the fluoropyridine scaffold can be achieved through innovative photoredox-mediated coupling reactions. A notable method involves the synthesis of diversely substituted 3-fluoropyridines from two separate ketone components. acs.orgresearchgate.net This process is initiated by the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, which is catalyzed by fac-Ir(ppy)₃ under blue LED light irradiation. acs.orgorganic-chemistry.org Following the coupling reaction, a one-pot condensation with an ammonia source, such as ammonium (B1175870) acetate, leads to the formation of the pyridine ring. organic-chemistry.orgacs.org

The mechanism of the photoredox reaction begins with the reduction of the α,α-difluoro-β-iodoketone by the photoexcited iridium(III) catalyst, which generates a radical intermediate. acs.org This radical then adds across the double bond of the silyl enol ether. acs.org The resulting silyloxy-substituted radical is subsequently oxidized by iridium(IV) to form a cation, which then eliminates the silyl group to produce a diketone intermediate that ultimately condenses with ammonia to yield the fluoropyridine product. acs.org

Optimization studies have shown that the choice of solvent and additives can significantly impact reaction efficiency. organic-chemistry.org For instance, dimethylformamide (DMF) was found to be a more effective solvent than acetonitrile, and the addition of triphenylphosphine (B44618) can accelerate the reaction, leading to yields as high as 99%. organic-chemistry.orgacs.org The process is versatile, accommodating a range of ketone and iodide substrates, and can be performed on a millimole scale. organic-chemistry.org

| Parameter | Condition | Source |

| Catalyst | fac-Ir(ppy)₃ (Tris(2-phenylpyridinato)iridium(III)) | acs.orgorganic-chemistry.org |

| Light Source | Blue LED Irradiation | acs.orgorganic-chemistry.org |

| Reactants | α,α-difluoro-β-iodoketones, Silyl enol ethers | organic-chemistry.orgacs.org |

| Cyclization Agent | Ammonium acetate | acs.org |

| Optimal Solvent | Dimethylformamide (DMF) | organic-chemistry.orgacs.org |

| Temperature | Elevated temperatures (e.g., 120 °C for cyclization) | acs.org |

| Key Finding | The one-pot protocol, combining coupling and condensation, simplifies the procedure and avoids the isolation of intermediates. organic-chemistry.orgacs.org |

Temporary Dearomatization Strategies for Site-Selective Difluoromethylation of Pyridines

Site-selective C-H functionalization of pyridines, particularly at the meta-position, presents a significant synthetic challenge due to the inherent electronic properties of the pyridine ring. nih.govresearchgate.net Temporary dearomatization has emerged as a powerful strategy to overcome this challenge, enabling functionalization at positions that are otherwise difficult to access. nih.govresearchgate.net This approach involves the temporary disruption of the pyridine's aromatic system, which alters its reactivity and allows for selective bond formation. nih.gov

One application of this strategy is the site-selective electrochemical C-H silylation of electron-deficient pyridines. researchgate.netchemrxiv.orgrsc.org Under electrochemical reduction conditions, pyridines can be selectively silylated at the C4-position in good to excellent yields using common chlorosilanes as activating agents. chemrxiv.orgrsc.org Mechanistic studies indicate that the reaction proceeds through the temporary dearomatization of the pyridine ring to form a 1,4-disilylated intermediate. researchgate.netchemrxiv.org This key intermediate is then converted to the final C4-silylated pyridine product through hydrolysis and air-mediated rearomatization. researchgate.netchemrxiv.org

This dearomatization-rearomatization strategy offers a practical pathway for introducing substituents to the pyridine core with high site-selectivity under mild conditions. nih.govchemrxiv.org While the existing research prominently features the introduction of silyl, alkyl, and aryl groups, the core principle of altering pyridine's reactivity through temporary dearomatization provides a conceptual framework that could be explored for other transformations, such as difluoromethylation. nih.govresearchgate.net

| Strategy | Method | Key Feature | Outcome | Source |

| Temporary Dearomatization | Electrochemical Reduction | Use of chlorosilanes as activating agents. | Generates a 1,4-disilylated dearomatized intermediate. | researchgate.netchemrxiv.org |

| Rearomatization | Hydrolysis and Air Oxidation | Spontaneous conversion back to an aromatic system. | Forms highly selective C4-silylated pyridines. | researchgate.netchemrxiv.org |

| Overall Goal | Site-Selective C-H Functionalization | Overcomes inherent reactivity patterns of the pyridine ring. | Access to meta- and para-substituted pyridine derivatives. | nih.govresearchgate.net |

Optimization of Reaction Conditions and Process Scale-Up for this compound Synthesis

The successful laboratory synthesis of a target molecule is the first step towards its potential application, which often necessitates process optimization and scale-up. While specific scale-up data for this compound is not detailed in the surveyed literature, general principles can be drawn from the synthesis of related energetic heterocyclic compounds like 2,6-diamino-3,5-dinitropyrazine-l-oxide (LLM-105).

The synthesis of LLM-105 from 2,6-dichloropyrazine (B21018) is a multi-step process involving methoxylation, nitration, amination, and oxidation. researchgate.netosti.gov Each step requires careful optimization of reaction conditions—such as temperature, time, and reagent ratios—to maximize yield and purity. researchgate.net For example, in one process, the nitration of the 2,6-dimethoxypyrazine (B1307160) intermediate was optimized using a 20% oleum-potassium nitrate (B79036) system at room temperature for 3 hours. researchgate.net The amination step was conducted at 60°C for 2 hours in an aprotic solvent. researchgate.net

Scaling up such a synthesis from the laboratory (gram scale) to a pilot plant (kilogram scale) introduces challenges related to heat management, reagent addition, and product isolation. osti.govresearchgate.net In the scale-up synthesis of a related compound, 2,6-diamino-3,5-dinitropyrazine-1-oxide (ANPZO), a batch process was employed where energetic intermediates were synthesized at a scale of 100g or less before proceeding to the next step. osti.gov The oxidation step to form the final product involved treating the precursor with a mixture of trifluoroacetic acid and hydrogen peroxide. osti.gov This heterogeneous reaction facilitated product isolation by filtration, yielding the final product in high purity (>98.45%) and with an average particle size of 40 μm. osti.govresearchgate.net

Chemical Reactivity and Transformation of 2,6 Diamino 3,5 Difluoropyridine

Nucleophilic Substitution Reactions of 2,6-Diamino-3,5-difluoropyridine

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for this compound. The fluorine atoms at the 3- and 5-positions significantly increase the electrophilicity of the pyridine (B92270) ring, rendering it susceptible to attack by a wide range of nucleophiles.

The fluorine atoms on the this compound ring are activated leaving groups for nucleophilic aromatic substitution. This reactivity is enhanced by the electron-withdrawing nature of both the fluorine atoms and the pyridine ring nitrogen, which stabilize the negatively charged intermediate formed during the reaction. Consequently, these fluorine atoms can be displaced by various nucleophiles.

Common nucleophiles that participate in these substitution reactions include amines and thiols. The substitution provides a direct method for introducing new functional groups and building more complex molecular architectures. For instance, its derivatives are utilized as key intermediates in the synthesis of pharmaceuticals. guidechem.com The reaction of the difluoro-diamine with various heterocyclic entities has been explored to produce novel kinase inhibitors, demonstrating the utility of this substitution chemistry. nih.gov

The amino groups at the 2- and 6-positions are also key sites of reactivity. While the fluorine atoms undergo substitution, the amino groups can be involved in subsequent functionalization or participate directly in ring-forming reactions. Their presence enables the formation of strong intermolecular hydrogen bonds.

These amino groups can act as nucleophiles themselves or can be modified to facilitate cyclization. For example, in the synthesis of substituted heterocycles like pyridinylimidazoles, the amino groups of the parent pyridine are crucial for the construction of the new ring system. nih.gov The reactivity is analogous to other diaminopyridines, where the amino groups can be diazotized and replaced, or can undergo condensation reactions with carbonyl compounds to form fused heterocyclic systems. Research on the dinitro analog, 2-amino-6-azido-3,5-dinitropyridine, shows its transformation into a fused oxadiazole ring system, highlighting a potential reaction pathway for the difluoro compound after suitable functionalization of the amino group. researchgate.net

Oxidation and Reduction Pathways of this compound

This compound can undergo both oxidation and reduction under specific laboratory conditions to yield various derivatives. The amino groups are susceptible to oxidation, which can lead to the formation of nitroso or nitro compounds, although this often requires harsh conditions that may affect the rest of the molecule. Common oxidizing agents like hydrogen peroxide can be used for such transformations.

Conversely, while the pyridine core is already electron-deficient, reduction reactions can target specific functionalities. Catalytic hydrogenation, for instance, is a method employed in the synthesis of the compound itself from a hydrazino-intermediate, demonstrating the compatibility of the ring system with certain reducing conditions.

Cyclization and Ring-Forming Reactions Involving this compound as a Building Block

The compound is a versatile scaffold for constructing complex heterocyclic systems, a strategy widely used in medicinal chemistry. Its ability to undergo substitution followed by cyclization makes it a valuable precursor.

A significant application is in the synthesis of potent p38 MAP kinase inhibitors. nih.gov In this context, this compound serves as the core upon which other heterocyclic rings are built. This has led to the development of a variety of novel inhibitors with different five-membered heterocyclic rings attached to the pyridinyl core. nih.gov

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of these transformations is key to optimizing reaction conditions and predicting outcomes. For the nucleophilic aromatic substitution reactions that dominate its chemistry, the formation of specific intermediates has been a subject of study.

Nucleophilic aromatic substitution (SNAr) reactions on electron-poor aromatic rings are classically thought to proceed via a two-step addition-elimination mechanism, which involves a resonance-stabilized anionic intermediate known as a Meisenheimer complex. mdpi.com These complexes are formed by the addition of a nucleophile to the aromatic ring. mdpi.com

Given the strong electron-withdrawing effect of the two fluorine atoms, it is highly probable that the SNAr reactions of this compound proceed through such Meisenheimer-type intermediates. The attack of a nucleophile at the C3 or C5 position would generate a negatively charged σ-complex, stabilized by the fluorine atom and the ring nitrogen. Studies on analogous electron-deficient systems, such as dinitro-substituted aromatics, have shown that such intermediates can be readily formed. rsc.org In some cases, nucleophilic addition can occur at a ring carbon bearing a hydrogen atom rather than the leaving group. rsc.org

However, recent research, supported by DFT calculations and kinetic isotope effect studies, suggests that the SNAr mechanism is more nuanced. nih.gov It has been proposed that while Meisenheimer complexes are valid intermediates in some cases, a concerted pathway, where bond formation and bond breaking occur simultaneously, may be more common than previously assumed. nih.gov Therefore, the transformation of this compound may follow either a stepwise path via a Meisenheimer intermediate or a concerted path, depending on the specific nucleophile and reaction conditions.

Role of Radical and Anion Intermediates in Fluorination Reactions

The reactivity of fluorinated pyridines is significantly influenced by the nature of the intermediates formed during a reaction. In the context of fluorination, which can refer to either the introduction of fluorine onto a ring or subsequent reactions of the fluorinated product, both radical and anionic pathways are of paramount importance.

Radical Intermediates in C-H Fluorination

The direct fluorination of pyridine C-H bonds often proceeds through radical-mediated pathways. A prominent method involves the use of silver(II) fluoride (B91410) (AgF₂), a powerful fluorinating agent that can convert a C-H bond adjacent to the nitrogen in pyridines and diazines into a C-F bond. bohrium.comnih.govwikipedia.org Mechanistic studies suggest that this transformation is not a simple electrophilic aromatic substitution. Instead, it is proposed to follow a pathway analogous to a classic amination reaction, involving radical and ionic intermediates. researchgate.net The proposed mechanism for fluorination with AgF₂ is initiated by the coordination of the basic pyridine nitrogen to the silver center. nih.govacs.org This is followed by the addition of a fluoride ion to the pyridine ring and a subsequent oxidation step, likely involving hydrogen atom abstraction, which points to the involvement of radical species. nih.gov

Another significant class of radical reactions is the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to an electron-deficient aromatic heterocycle. nih.govwikipedia.org For this reaction to occur with pyridines, the heterocycle must be protonated to increase its electrophilicity. wikipedia.org A radical, generated, for example, via oxidative decarboxylation of a carboxylic acid, then attacks the ring. wikipedia.org While typically employed for alkylation, the principles of the Minisci reaction highlight a key pathway for the functionalization of pyridine rings through radical intermediates.

Anionic Intermediates in Nucleophilic Aromatic Substitution (SNAr)

Once a pyridine ring is fluorinated, as in the case of this compound, its reactivity is dominated by the electron-withdrawing nature of the fluorine atoms. This property makes the pyridine ring highly susceptible to nucleophilic attack, proceeding through an anionic intermediate in a process known as Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgmasterorganicchemistry.com

The SNAr mechanism is a two-step addition-elimination process:

Addition: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (such as a fluorine atom), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate. This intermediate is known as a Meisenheimer complex. wikipedia.orgnih.gov The negative charge is delocalized across the ring and is further stabilized by any electron-withdrawing groups present, particularly those at the ortho and para positions relative to the point of attack. wikipedia.orglibretexts.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com

Table 1: Key Intermediates in Pyridine Fluorination and Substitution

| Intermediate Type | Name | Governing Reaction | Description |

| Radical | Radical Cation / Carbon-centered radical | C-H Fluorination / Minisci Reaction | Formed during direct fluorination with reagents like AgF₂ or by addition of radicals to a protonated pyridine ring. nih.govnih.govwikipedia.org |

| Anionic | Meisenheimer Complex | Nucleophilic Aromatic Substitution (SNAr) | A resonance-stabilized carbanion formed by the addition of a nucleophile to a highly electron-deficient aromatic ring. wikipedia.orgnih.gov |

C-H Activation Mechanisms in Pyridine Functionalization

Direct C-H activation is a powerful strategy in modern organic synthesis that allows for the modification of molecular scaffolds without the need for pre-functionalized starting materials. youtube.com In the case of this compound, there is only one C-H bond available for functionalization, located at the C4 position. The reactivity of this specific site is governed by the complex interplay of the electronic effects of its four neighboring substituents.

The two amino groups at the C2 and C6 positions are strong σ-electron withdrawing but powerful π-electron donating groups. Their electron-donating resonance effect significantly increases the electron density of the ring, particularly at the ortho (C3, C5) and para (C4) positions, thereby activating the ring towards electrophilic attack. Conversely, the two fluorine atoms at the C3 and C5 positions are strongly electronegative and act as powerful electron-withdrawing groups through the inductive effect, deactivating the ring towards electrophilic substitution.

Electrophilic Aromatic Substitution

Given the potent activating and para-directing nature of the two amino groups, a classic electrophilic aromatic substitution mechanism is a plausible pathway for the functionalization of the C4-H bond. In this mechanism, an electrophile (E⁺) would attack the electron-rich C4 position, leading to the formation of a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex). The positive charge of this intermediate would be effectively delocalized, with particularly stable resonance structures placing the charge on the nitrogen atoms of the amino groups. Subsequent deprotonation of the C4 position would restore aromaticity and yield the C4-substituted product.

Radical Functionalization (Minisci-type Reaction)

As previously discussed, the Minisci reaction allows for the functionalization of electron-deficient N-heterocycles via radical addition. wikipedia.org While the amino groups make the this compound ring itself electron-rich, the reaction is performed under acidic conditions, which protonate the ring nitrogen. The resulting pyridinium (B92312) species is highly electron-deficient. This would make the ring susceptible to attack by a nucleophilic radical. The regioselectivity of Minisci reactions on substituted pyridines can be complex, but attack at the C4 position is a distinct possibility. chempedia.info

Deprotonation/Metallation

Another potential C-H activation mechanism involves the direct deprotonation of the C4-H bond using a strong base to form an organometallic intermediate (a pyridyl anion), followed by quenching with an electrophile. The acidity of the C4 proton is enhanced by the inductive effect of the adjacent fluorine atoms. However, this is counteracted by the electron-donating effect of the amino groups. The viability of this pathway would depend on finding a base strong enough to deprotonate the C4 position without reacting with the amino groups.

Table 2: Potential C-H Activation Mechanisms at C4 of this compound

| Mechanism | Key Intermediate | Influencing Factors |

| Electrophilic Substitution | Arenium Ion (Sigma Complex) | Activating: Strong π-donation from two amino groups directing to C4. Deactivating: Strong inductive withdrawal from two fluorine atoms. |

| Radical Substitution (Minisci) | Radical Adduct | Activation: Requires protonation of the pyridine nitrogen to create an electron-deficient ring. |

| Deprotonation / Metallation | Pyridyl Anion | Acidity Increase: Inductive effect from adjacent fluorine atoms. Acidity Decrease: Electron-donating effect from amino groups. |

Derivatives and Analogues of 2,6 Diamino 3,5 Difluoropyridine

Design and Synthesis of Substituted Pyridine (B92270) Derivatives from 2,6-Diamino-3,5-difluoropyridine

The synthesis of substituted pyridine derivatives from this compound leverages the reactivity of its functional groups. The two primary amino groups (at C2 and C6) and the fluorine atoms (at C3 and C5) are the main sites for chemical modification.

One common strategy involves the functionalization of the amino groups. For instance, these primary amines can react with sulfonyl chlorides to form disulfonamide derivatives. mdpi.com This type of reaction adds bulky, electron-withdrawing groups, which can significantly alter the molecule's electronic properties and spatial configuration, influencing its biological activity. mdpi.com

Another key reaction is nucleophilic aromatic substitution, where the fluorine atoms are displaced by other nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the other fluorine atom activates the C-F bonds towards substitution. This allows for the introduction of a wide variety of substituents, such as other amines, thiols, or alkoxy groups, leading to a large library of derivatives. For example, a patent describes the reaction of this compound with a substituted propenoate to form a more complex pyridine derivative, which is a crucial step in the synthesis of certain antibacterial agents. google.com

Fluoroquinolone Architectures and Related Compounds Derived from this compound

This compound serves as a key intermediate in the synthesis of certain pyridonecarboxylic acid antibacterials, a class of compounds related to fluoroquinolones. google.com The general structure of fluoroquinolones features a core bicyclic system with a carboxylic acid at position 3 and a fluorine atom at position 6. mdpi.com Crucially, a substituent at the C-7 position is vital for their antibacterial potency and spectrum. nih.gov

The synthesis of these architectures often involves the condensation of a diamine with the core fluoroquinolone scaffold. In this context, one of the amino groups of this compound can act as the nucleophile that attacks the C-7 position of a quinolone precursor, displacing a leaving group to form the final antibacterial agent. google.com The remaining amino group and the fluorine atoms on the pyridine ring become part of the C-7 substituent, which can modulate the drug's properties, including its ability to penetrate bacterial cells and its interaction with target enzymes like DNA gyrase. mdpi.commdpi.comnih.gov A patent details a process where this compound is reacted with ethyl (2E/Z)-3-ethoxy-2-(2,4,5-trifluorobenzoyl)-2-propenoate, leading to the formation of (2E/Z)-3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)-2-propenoate, showcasing a practical application of this compound in building complex antibacterial structures. google.com

Exploration of Fluorinated Piperidine (B6355638) and Other Heterocyclic Analogues

Beyond simple substitution, the core pyridine ring of this compound can be transformed to create saturated heterocyclic analogues like fluorinated piperidines. These structures are of great interest in medicinal chemistry as the piperidine scaffold is present in numerous FDA-approved drugs. google.com A robust method for this transformation is the cis-selective hydrogenation of the fluoropyridine ring. google.com This reaction reduces the aromatic pyridine to a saturated piperidine while retaining the fluorine atoms. One study describes the synthesis of a protected cis-3,5-diaminopiperidine derivative starting from 2-chloro-3,5-dinitropyridine. nih.govucsd.edu The process involves hydrogenation of the nitro groups to amines, protection of the amines, and then a high-pressure hydrogenation of the pyridine ring using a rhodium on carbon (Rh/C) catalyst to yield the desired piperidine ring. nih.govucsd.edu

Furthermore, exploration into other heterocyclic analogues involves replacing the pyridine core entirely. In the development of antimalarial agents, researchers found that replacing the 2-aminopyridine (B139424) core of a lead compound series with a pyrazine (B50134) ring resulted in a novel class of 3,5-diaryl-2-aminopyrazines with potent oral antimalarial activity. nih.gov This bioisosteric replacement demonstrates that while the diamino-fluoro-substituted pattern is important, the central heterocyclic scaffold can be modified to optimize pharmacological properties. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of derivatives of this compound. These studies involve synthesizing a series of related compounds and evaluating how specific structural changes affect their potency and selectivity.

For antiproliferative agents, the presence and position of certain groups on pyridine derivatives are known to enhance activity. nih.gov For example, the introduction of -OH groups can significantly increase potency compared to -OMe groups. nih.gov Conversely, bulky groups or additional halogen atoms can sometimes decrease antiproliferative activity. nih.gov

In the context of antibacterial agents, SAR studies on novel translation inhibitors based on a 3,5-diaminopiperidine (DAP) core, derived from a diaminopyridine precursor, have yielded significant insights. nih.govucsd.edu These DAP derivatives are designed to mimic aminoglycoside antibiotics. nih.gov Studies showed that the cis-1,3-diamine configuration is essential for RNA recognition and antibacterial activity. ucsd.edu Linking the DAP scaffold to a triazine core and introducing various substituents allowed for detailed SAR analysis. It was found that while the core DAP structure was critical, modifications to the "headpiece" and "tailpiece" substituents attached to the triazine could fine-tune activity against pathogens like Pseudomonas aeruginosa. nih.govucsd.edu

A separate study on amino-3,5-dicyanopyridines as adenosine (B11128) receptor (AR) ligands highlights how small structural modifications can profoundly impact affinity and selectivity. nih.gov The study synthesized a series of derivatives to probe the SAR at different positions of the pyridine scaffold. The data revealed that these compounds generally interact well with A1 and A2A adenosine receptor subtypes. nih.gov

Interactive Table: SAR of Amino-3,5-dicyanopyridine Derivatives at Human Adenosine Receptors

| Compound | R¹ | R² | hA₁AR Kᵢ (nM) | hA₂AAR Kᵢ (nM) | hA₃AR Kᵢ (nM) |

| 1 | H | 4-methoxyphenyl | 9.63 | 21 | 52 |

| 2 | H | 4-chlorophenyl | 20 | 18 | 79 |

| 3 | H | 4-fluorophenyl | 16 | 13 | 112 |

| 4 | H | 3,4-dimethoxyphenyl | 11 | 21 | 89 |

| 5 | H | 3,4,5-trimethoxyphenyl | 2.50 | 24 | 25 |

| Data sourced from a study on 4-heteroaryl substituted amino-3,5-dicyanopyridines. nih.gov This table illustrates how changes to the substituent at the R² position influence binding affinity (Kᵢ) at different human adenosine receptor (hAR) subtypes. |

These examples underscore the systematic approach of SAR, where derivatives of a core structure like this compound are methodically synthesized and tested to build a comprehensive understanding of how chemical structure translates to biological function.

Spectroscopic and Structural Characterization Techniques for 2,6 Diamino 3,5 Difluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,6-diamino-3,5-difluoropyridine. While the structure of the compound has been confirmed by methods including ¹H-NMR and ¹⁹F-NMR, publicly available, detailed spectral data with specific chemical shifts and coupling constants is limited. However, the expected NMR spectra can be predicted based on the molecule's symmetric structure.

¹H NMR: The proton NMR spectrum is anticipated to be relatively simple. The proton at the C4 position of the pyridine (B92270) ring would appear as a singlet, as it has no adjacent protons to couple with. The protons of the two amino groups (-NH₂) at the C2 and C6 positions would likely appear as two separate broad singlets. The chemical shift of these amino protons can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR: In the carbon NMR spectrum, due to the molecule's symmetry, only three distinct signals for the pyridine ring carbons are expected. The carbon atoms at the C2 and C6 positions, bonded to the amino groups, would be equivalent. Similarly, the fluorine-bonded carbons at C3 and C5 would produce a single signal, which would exhibit splitting due to carbon-fluorine coupling (J-coupling). The carbon at the C4 position would give the third signal.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as both fluorine atoms at the C3 and C5 positions are in chemically equivalent environments. This signal may exhibit coupling to the C4 proton.

Table 1: Predicted NMR Data for this compound Note: These are estimated values based on typical ranges for similar structures and should be confirmed by experimental data.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~6.5-7.5 | s (singlet) | C4-H proton |

| ¹H | ~4.0-5.5 | br s (broad singlet) | -NH₂ protons |

| ¹³C | ~140-150 | d (doublet) | C2/C6 (JC-F coupling) |

| ¹³C | ~135-145 | d (doublet) | C3/C5 (JC-F coupling) |

| ¹³C | ~110-120 | t (triplet) | C4 (JC-F coupling) |

| ¹⁹F | ~(-120)-(-140) | s (singlet) or d (doublet) | C3-F/C5-F |

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry is a critical tool for verifying the identity and assessing the purity of this compound. The technique provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the compound's molecular weight.

For this compound, the molecular formula is C₅H₅F₂N₃, leading to a calculated molecular weight of approximately 145.11 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is invaluable for confirming the elemental composition. The exact mass of this compound is calculated to be 145.04515350 Da. nih.gov Observing a molecular ion peak at this precise m/z value in an HRMS spectrum provides strong evidence for the compound's identity and can be used to determine its isotopic purity.

In addition to identification, MS is used for purity assessment by detecting the presence of impurities, which would appear as separate signals in the mass spectrum. The fragmentation pattern observed in the mass spectrum upon ionization can also offer structural information, although specific fragmentation data for this compound is not widely published. Expected fragmentation pathways for aminopyridines could involve the loss of small molecules such as hydrogen cyanide (HCN) or ammonia (B1221849) (NH₃).

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₅F₂N₃ | nih.gov |

| Molecular Weight | 145.11 g/mol | nih.gov |

| Exact Mass | 145.04515350 Da | nih.gov |

X-ray Crystallography and Solid-State Structural Analysis for Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal, providing precise details on bond lengths, bond angles, and intermolecular interactions.

While direct single-crystal X-ray diffraction data for this compound is reported to be limited in the literature, analysis of structurally similar compounds can provide valuable insights. For instance, the structural analog 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884) has been studied. It crystallizes in a monoclinic system with the space group P2₁/c. This suggests that this compound likely has a planar pyridine backbone. The solid-state structure would be significantly influenced by intermolecular hydrogen bonds formed between the amino groups of one molecule and the nitrogen atom or fluorine atoms of neighboring molecules, which would govern the crystal packing.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and investigate electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides clear evidence of its key functional groups. The presence of the amino groups is confirmed by characteristic N-H stretching vibrations, which are typically observed in the region of 3350–3450 cm⁻¹. The carbon-fluorine (C-F) bonds, which are strong and polar, give rise to intense absorption bands in the fingerprint region of the spectrum, typically between 1150–1250 cm⁻¹. An ATR-IR spectrum of the compound has been recorded using a Bruker Tensor 27 FT-IR instrument. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of the related compound 2,6-diaminopyridine (B39239) shows absorption peaks at 203, 244, and 308 nm. chemicalbook.com For another analog, 2-amino-3,5-dichloro-2,6-difluoro-pyridine, electronic transitions corresponding to π → π* and n → π* are observed. scbt.com Based on these analogs, this compound is expected to exhibit strong UV absorption bands corresponding to π → π* transitions within the aromatic pyridine ring, with the amino substituents likely causing a bathochromic (red) shift of these absorptions compared to unsubstituted pyridine.

Table 3: Key Spectroscopic Data (IR & UV-Vis) for this compound and Analogs

| Technique | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Notes | Source |

|---|---|---|---|---|

| IR | N-H Stretch | 3350–3450 cm⁻¹ | Characteristic of amino groups. | |

| IR | C-F Stretch | 1150–1250 cm⁻¹ | Characteristic of fluoroaromatics. | |

| UV-Vis | λmax | 308, 244, 203 nm | Data for analog 2,6-diaminopyridine. | chemicalbook.com |

Computational Chemistry and Theoretical Studies of 2,6 Diamino 3,5 Difluoropyridine

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of 2,6-diamino-3,5-difluoropyridine. These calculations provide quantitative predictions of its stability and reactivity through various molecular descriptors.

Electronic Structure and Stability: DFT calculations are employed to determine key parameters that describe the molecule's stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding electronic transitions and reactivity. The HOMO-LUMO gap is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For substituted pyridines, DFT methods like B3LYP with basis sets such as 6-311G+(d,p) are used to correlate HOMO energy with nucleophilicity. While many studies use the B3LYP functional, it is noted that the choice of functional can significantly impact the calculated gap, with some researchers advocating for functionals with different amounts of Fock exchange for more accurate predictions. reddit.com

Reactivity Prediction: Bond Dissociation Energies (BDEs) are calculated using DFT to predict which chemical bonds are most likely to break during a reaction, providing insight into thermal stability and decomposition pathways. Furthermore, DFT is used to predict acid dissociation constants (pKa), which quantify the acidity or basicity of the molecule. For this compound, calculations at the B3LYP/6-31G* level of theory predict a pKa of approximately 1.93. This value is instrumental in understanding the compound's behavior in different chemical environments.

| Parameter | Description | Typical DFT Method | Predicted Value/Significance |

|---|---|---|---|

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. Indicates chemical stability. | B3LYP / wB97X-D | A larger gap suggests higher stability. reddit.com |

| Bond Dissociation Energy (BDE) | Energy required to break a specific bond homolytically. Predicts bond strength and thermal stability. | DFT Calculations | Used to assess the stability of the molecule. |

| pKa | Acid dissociation constant. Measures the strength of an acid in solution. | B3LYP/6-31G* | ~1.93 |

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Crystal Packing

Molecular Dynamics (MD) simulations are a computational method used to model the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its solid-state properties, particularly intermolecular interactions and crystal packing.

These simulations can model how individual molecules arrange themselves to form a crystal lattice, which is essential for understanding polymorphism and for designing materials with specific physical properties, such as density and stability. The simulations track the interactions between molecules, which are governed by forces such as hydrogen bonds, van der Waals forces, and electrostatic (Coulomb) interactions. nih.govresearchgate.net

In studies of structurally similar molecules like 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), MD simulations are used to predict the crystal morphology. nih.govresearchgate.net This is often done using an attachment energy (AE) model, which calculates the energy released when a new molecule attaches to a growing crystal face. By simulating these interactions in a vacuum or in the presence of a solvent, researchers can predict the final shape of the crystal. nih.govresearchgate.net Analysis of radial distribution functions from MD simulations can reveal how solvent molecules arrange around the crystal faces and which interactions, such as hydrogen bonding, are dominant. nih.govresearchgate.net This understanding of intermolecular forces is also key to explaining the formation of different polymorphs in related compounds like 2,6-diaminopyridine (B39239). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are predictive modeling techniques that correlate the structural or property descriptors of a compound with its biological activity or physicochemical properties, respectively. These models are built by developing mathematical relationships between calculated molecular descriptors (such as those from DFT) and experimentally measured values.

While these methods are powerful tools in medicinal chemistry and materials science for screening new compounds and predicting their behavior without the need for extensive synthesis and testing, specific QSAR or QSPR studies focused exclusively on this compound are not widely reported in the reviewed scientific literature. The application of such models would typically involve building a dataset of similar pyridine (B92270) derivatives to predict properties like reactivity, solubility, or potential efficacy in a particular application.

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for elucidating the complex reaction mechanisms that this compound can undergo. The presence of both electron-donating amino groups and electron-withdrawing fluorine atoms makes its reactivity profile interesting for theoretical study.

A primary reaction pathway for halogenated pyridines is Nucleophilic Aromatic Substitution (SNAr). Theoretical investigations can map out the entire energy profile of an SNAr reaction. This involves calculating the energies of the reactants, products, and, crucially, any intermediates and transition states. For an SNAr reaction, a key intermediate is the resonance-stabilized anionic Meisenheimer complex, which is formed by the addition of a nucleophile to the aromatic ring. DFT calculations can determine the structure and stability of this intermediate and the energy barrier (activation energy) required to reach the transition state, thereby predicting the reaction rate and regioselectivity.

For other potential reactions, such as thermal decomposition, theoretical studies can identify the weakest bond (the "trigger bond") and model the subsequent reaction cascade. researchgate.net By comparing the energies of different possible pathways, researchers can determine the most likely mechanism for the formation of various products. These computational investigations provide a level of detail about transient species and reaction dynamics that is often difficult or impossible to obtain through experimental means alone.

Advanced Research Applications of 2,6 Diamino 3,5 Difluoropyridine and Its Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of 2,6-diamino-3,5-difluoropyridine into molecular scaffolds has proven to be a highly effective strategy in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.

Role as a Key Intermediate in Pharmaceutical Synthesis (e.g., Delafloxacin)

This compound is a critical intermediate in the synthesis of the fluoroquinolone antibiotic, Delafloxacin. google.com Delafloxacin exhibits potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). google.com The synthesis of Delafloxacin often involves the reaction of this compound with a quinolone carboxylic acid derivative. google.com Various synthetic methodologies have been developed to improve the efficiency and yield of this process, highlighting the industrial importance of this key intermediate. google.comgoogle.com

Development of Antimicrobial Agents Exhibiting Activity Against Various Pathogens (e.g., Mycobacterium tuberculosis, Staphylococcus aureus)

Derivatives of this compound have shown significant promise as antimicrobial agents against a range of pathogens. Research has demonstrated the efficacy of these compounds against Mycobacterium tuberculosis and Staphylococcus aureus. The presence of the difluorinated pyridine (B92270) core is often associated with enhanced antibacterial potency. For instance, certain fluoroquinolone derivatives incorporating this moiety have displayed notable activity against various bacterial strains. The development of novel oxazolidinone derivatives containing a fluoropyridine component has also yielded compounds with strong antibacterial effects against Gram-positive bacteria. nih.gov

Exploration of Anticancer Properties and Mechanisms

The structural features of this compound have been exploited in the design of novel anticancer agents. Derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some compounds demonstrating selective cytotoxicity towards cancer cells while sparing normal cells. bohrium.com The proposed mechanisms of action include the inhibition of key enzymes involved in cellular signaling pathways and the induction of apoptosis in cancer cells. For example, fluorinated compounds have been shown to inhibit thymidylate synthase, a crucial enzyme in DNA synthesis, leading to anticancer effects. Furthermore, the introduction of fluorine can enhance the antitumor properties of existing drug scaffolds. semanticscholar.org

Modulation of Lipophilicity, Metabolic Stability, Bioavailability, and Pharmacokinetic/Pharmacodynamic Profiles through Fluorination

The introduction of fluorine atoms into drug candidates, a strategy known as fluorination, can significantly improve their pharmacological profiles. tandfonline.comnih.gov Fluorine's high electronegativity and small size can alter a molecule's lipophilicity, metabolic stability, and bioavailability. tandfonline.comnih.gov Replacing hydrogen with fluorine at a site of metabolic attack can block oxidative metabolism, thereby increasing the drug's half-life. tandfonline.comnih.gov Fluorination can also influence a compound's pKa, affecting its absorption and distribution. tandfonline.com This strategic use of fluorine, as seen in derivatives of this compound, is a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. tandfonline.comnih.gov

| Property | Impact of Fluorination |

| Lipophilicity | Can increase or decrease depending on the molecular context, influencing membrane permeability and binding affinity. tandfonline.comnih.gov |

| Metabolic Stability | Often increases by blocking sites of oxidative metabolism, leading to a longer half-life. tandfonline.comnih.gov |

| Bioavailability | Can be enhanced by improving metabolic stability and membrane permeation. tandfonline.comnih.gov |

| Binding Affinity | Can be increased through favorable interactions with the target protein. tandfonline.com |

| pKa | Can be altered, affecting ionization state and, consequently, absorption and distribution. tandfonline.com |

Design and Synthesis of Novel Pharmacophores and Ligands for Therapeutic Targets

This compound serves as a versatile scaffold for the design and synthesis of novel pharmacophores and ligands for a variety of therapeutic targets. nih.gov A pharmacophore represents the essential steric and electronic features necessary for molecular interaction with a specific biological target. mdpi.com The distinct arrangement of amino and fluoro groups on the pyridine ring allows for the creation of ligands with specific binding properties. For instance, derivatives of this compound have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory pathways. nih.gov The ability to generate diverse libraries of compounds based on this core structure facilitates the discovery of new lead compounds in drug development. nih.gov

Contributions to Agrochemical Research as a Building Block for Pesticides and Herbicides

The utility of this compound and its derivatives extends beyond medicinal chemistry into the realm of agrochemical research. The unique properties conferred by the difluorinated pyridine ring make it an attractive component in the design of new pesticides and herbicides. The introduction of fluorine-containing moieties is a well-established strategy for enhancing the efficacy and selectivity of agrochemicals. While specific examples directly utilizing this compound in commercial pesticides are not extensively documented in the provided search results, the broader class of fluorinated pyridines and related heterocyclic compounds are known to be important in the development of agrochemicals.

Potential in Materials Science Applications, including the Development of Fluorinated Polymers with Enhanced Properties

The unique molecular architecture of this compound, featuring a combination of reactive amino groups and electron-withdrawing fluorine atoms on a pyridine ring, makes it a compelling building block for advanced materials. Its potential in materials science lies principally in its use as a monomer for the synthesis of high-performance fluorinated polymers. The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing a material's intrinsic properties.

The presence of fluorine in polymers derived from this compound is anticipated to bestow several advantageous characteristics. These include superior thermal stability, increased chemical resistance, and specific optical properties. For instance, fluorinated polyamides, a class of polymers that could be synthesized using this compound as the diamine component, are known for their high transparency and low yellowness index. These properties are highly desirable for applications in flexible displays and other advanced optical components. While direct studies on polymers synthesized from this compound are not extensively documented in publicly available literature, the principles of fluorine's effects on polymers are well-understood.

The diamino functionality of this compound allows it to undergo polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides. The resulting polymers would benefit from the strong carbon-fluorine bond, which is responsible for the high thermal and chemical stability of fluoropolymers. The table below outlines the potential enhancements in properties of fluorinated polymers derived from this monomer.

| Property | Potential Enhancement | Rationale |

| Thermal Stability | Increased | High bond energy of C-F bonds |

| Chemical Resistance | Improved | Fluorine atoms provide a protective sheath against chemical attack |

| Optical Transparency | High | Fluorination can reduce intermolecular charge transfer complexes |

| Yellowness Index | Low | Reduced conjugation and absorption in the visible spectrum |

| Dielectric Constant | Lowered | Electronegativity of fluorine can reduce polarizability |

| Solubility | Modified | Can be tailored by the choice of co-monomer |

The development of such fluorinated polymers could open avenues for new materials in demanding environments, such as in the aerospace, electronics, and automotive industries, where resistance to heat, chemicals, and radiation is paramount.

Radiochemistry and Isotopic Labeling Research, particularly for ¹⁸F-labeling in Positron Emission Tomography (PET) Imaging

The field of radiochemistry, particularly in the context of medical imaging, presents a promising area of application for fluorinated compounds like this compound. The radioisotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool. The development of novel ¹⁸F-labeled radiotracers is a continuous effort in nuclear medicine to visualize and quantify physiological and pathological processes at the molecular level.

While specific examples of ¹⁸F-labeling of this compound for PET imaging are not prevalent in current research literature, the molecule's structure suggests its potential as a scaffold for developing new PET radiotracers. The presence of two stable fluorine atoms (¹⁹F) on the pyridine ring means that direct isotopic exchange to introduce ¹⁸F would be challenging. However, derivatives of this compound could be designed to incorporate a leaving group that can be readily displaced by nucleophilic [¹⁸F]fluoride.

The general strategy for developing a PET tracer from a molecule like this compound would involve modifying it to chelate a metallic radioisotope or to be a precursor for direct ¹⁸F-fluorination. For instance, a derivative could be synthesized with a functional group amenable to labeling, which could then be used to track the biodistribution of the molecule or a larger biomolecule to which it is attached. The inherent biological activity of some pyridinyl derivatives could also make them interesting candidates for targeted PET imaging in oncology or neurology.

The potential pathway for utilizing a derivative of this compound in PET imaging is outlined below:

| Step | Description |

| 1. Precursor Synthesis | A derivative of this compound is synthesized with a suitable leaving group (e.g., nitro, trimethylammonium) at a position targeted for labeling. |

| 2. Radiosynthesis | The precursor is reacted with [¹⁸F]fluoride, which displaces the leaving group to incorporate the ¹⁸F isotope. |

| 3. Purification | The resulting ¹⁸F-labeled compound is purified using techniques like High-Performance Liquid Chromatography (HPLC). |

| 4. Quality Control | The final product is tested for radiochemical purity, specific activity, and stability before potential use in imaging studies. |

The development of such novel ¹⁸F-labeled tracers based on the this compound scaffold could contribute to the expansion of the PET imaging armamentarium, offering new tools for researchers and clinicians.

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Methods for 2,6-Diamino-3,5-difluoropyridine and its Derivatives

Current synthetic routes to this compound often rely on multi-step processes that may involve harsh reaction conditions, expensive reagents, and challenging purification procedures. For instance, established methods include the amination of highly fluorinated pyridines at high temperatures and pressures or sequences involving hydrazine-mediated amination followed by catalytic hydrogenation. A recently patented method involves starting from 2,6-diaminopyridine (B39239) and proceeding through nitration, reduction, diazotization, and substitution, which avoids high-pressure conditions but involves multiple steps. google.com

Future research must prioritize the development of "green" and more efficient synthetic pathways. This involves exploring alternative reagents and catalysts that are more environmentally benign and cost-effective. The principles of green chemistry, such as atom economy and the use of safer solvents, should guide this research. dovepress.commdpi.comresearchgate.net

Key challenges and future directions include:

Catalytic C-H Amination: Direct C-H functionalization is a powerful strategy to reduce step counts. Research into transition-metal-catalyzed C-H amination could provide a more direct route to the target molecule, avoiding the pre-functionalization of the pyridine (B92270) ring.

Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters (temperature, pressure), improve safety, and facilitate easier scale-up compared to traditional batch processing. dovepress.com This is particularly relevant for potentially hazardous reactions like nitration or diazotization.

Biocatalysis: The use of enzymes for specific transformations, such as transamination, could offer high selectivity under mild conditions, reducing the environmental impact of the synthesis. researchgate.net

Alternative Fluorination Techniques: While the fluorine atoms are typically introduced early in the synthesis, exploring late-stage fluorination techniques on a diaminopyridine scaffold could provide more flexible access to derivatives. dovepress.com

| Challenge | Current Methodologies | Proposed Future Direction |

| Harsh Conditions | High temperature/pressure amination; Chichibabin reaction. google.com | Microwave-assisted synthesis; nih.gov Sonochemistry; Flow chemistry. |

| Step Economy | Multi-step sequences (e.g., nitration, reduction, diazotization). google.com | Direct C-H functionalization; One-pot multicomponent reactions. nih.govnih.gov |

| Reagent Toxicity/Cost | Use of sodium amide, hydrazine (B178648), expensive catalysts. | Development of reusable, non-precious metal catalysts; Biocatalysis. researchgate.netacs.org |

| Sustainability | Use of hazardous solvents and reagents. | Green solvents (e.g., ionic liquids, supercritical fluids); Catalyst recycling. mdpi.comresearchgate.net |

Exploration of Novel Biological Activities and Therapeutic Targets Beyond Current Applications

Derivatives of this compound are known primarily for their antibacterial and antimycobacterial properties and as inhibitors of p38 MAP kinase, which is relevant for treating inflammatory diseases. nih.gov However, the structural alerts present in the molecule—a fluorinated aromatic system and a diaminopyridine core—suggest a much broader potential therapeutic landscape. The diaminopyrimidine scaffold, a close relative, is found in numerous dihydrofolate reductase inhibitors used as antibiotics and anticancer agents. wikipedia.org

Future research should systematically explore the activity of this compound derivatives against a wider range of biological targets. The fluorine atoms can enhance binding affinity, metabolic stability, and cell permeability, making this scaffold particularly attractive for drug design. chim.itemerginginvestigators.org

Potential new areas for exploration include:

Antiviral Agents: Related diaminopyridine and pyrimidine (B1678525) derivatives have shown promise as antiviral agents, including against Herpes Simplex Virus (HSV) and coronaviruses. nih.govmdpi.comnih.gov This scaffold could be used to design novel inhibitors of viral enzymes like proteases or polymerases.

Anticancer Therapies: Beyond p38 MAP kinase, the scaffold could be adapted to target other kinases implicated in cancer, or to function as DNA intercalators or topoisomerase inhibitors.

Anti-inflammatory Drugs: While p38 inhibition is known, the anti-inflammatory potential could be expanded to other targets within inflammatory pathways, such as cyclooxygenase (COX) enzymes or cytokine signaling. nih.govacs.orgacs.orggoogle.com

Agrochemicals: The biological activity of pyridine derivatives is also relevant in agriculture. Research could explore their potential as herbicides, fungicides, or insecticides.

| Current Application Area | Known Target/Activity | Potential Future Target/Activity |

| Antibacterial | Bacterial protein synthesis. | Dihydrofolate Reductase (DHFR). wikipedia.org |

| Anti-inflammatory | p38 MAP Kinase. nih.gov | Cyclooxygenase (COX), Bradykinin Receptors, TRPA1. nih.govnih.gov |

| Anticancer | p38 MAP Kinase. nih.gov | Other kinases, DNA/RNA-related enzymes. mdpi.com |

| (Largely Unexplored) | N/A | Viral proteases/polymerases, nih.govresearchgate.net Fungal enzymes, nih.gov Insect receptors. |

Advanced Computational Modeling for Complex Structure-Function Relationships and De Novo Design

Computational chemistry is an indispensable tool for modern drug discovery and materials science. google.com For this compound, basic computational studies have been used to predict physicochemical properties. chemscene.com However, the full potential of advanced computational methods remains largely untapped.

Future research should leverage sophisticated modeling techniques to gain deeper insights into how the unique electronic and structural features of this compound influence its interactions with biological targets and its properties within larger molecular systems.

Key areas for advanced computational research include:

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can provide highly accurate descriptions of the electronic interactions (e.g., halogen bonding, hydrogen bonding) between the molecule and a protein's active site, leading to a more precise understanding of structure-activity relationships (SAR).

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its derivatives when bound to a target protein or integrated into a material, revealing information about conformational stability, binding free energies, and the role of solvent molecules.

Artificial Intelligence (AI) and Machine Learning: AI-driven approaches are revolutionizing drug design. nih.govnih.govfrontiersin.org Generative models can be trained on existing chemical data to design entirely new derivatives of this compound (de novo design) that are optimized for specific properties like binding affinity, selectivity, or synthetic accessibility. cmu.eduresearchgate.net

| Computational Method | Current/Basic Application | Proposed Advanced Application |

| Property Prediction | Calculation of LogP, TPSA, density. chemscene.com | QSAR models based on large datasets to predict bioactivity and toxicity. |

| Structural Analysis | Confirmation of aromaticity. | QM/MM calculations to analyze non-covalent interactions in protein-ligand complexes. |

| Molecular Design | N/A | De novo design of novel derivatives using generative AI models. nih.govfrontiersin.org |

| Dynamic Simulation | N/A | Molecular Dynamics simulations to predict binding stability and conformational changes. |

Integration of this compound into Complex Molecular Architectures and Hybrid Systems

The bifunctional nature of this compound, with its two nucleophilic amino groups and the coordinating pyridine nitrogen, makes it an excellent candidate for use as a building block in supramolecular chemistry and polymer science.

Future research should focus on incorporating this molecule into larger, functional systems where its unique electronic and structural properties can be harnessed for applications in materials science.

Promising avenues for exploration include:

Metal-Organic Frameworks (MOFs): The amino groups and pyridine nitrogen can act as coordination sites for metal ions, allowing the molecule to serve as a functionalized organic linker in MOFs. berkeley.eduepfl.chnih.govnih.gov The fluorine atoms could tune the pore environment, affecting gas sorption selectivity or catalytic activity.

Covalent Organic Frameworks (COFs): The diamino functionality allows it to be used as a monomer in the synthesis of porous, crystalline COFs through reactions like Schiff base condensation. researchgate.net These materials could have applications in catalysis, sensing, or separations.

Functional Polymers: Polymerization of this compound or its derivatives can lead to polymers with high thermal stability and unique electronic properties. rsc.org These could be explored for applications in electronics, as membranes, or as high-performance electrocatalysts. rsc.org

Hybrid Materials: The molecule can be grafted onto the surface of other materials, such as nanoparticles or silica, to impart specific functionalities, such as selective metal binding or catalytic activity.